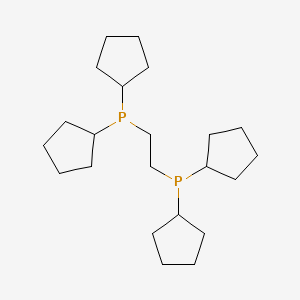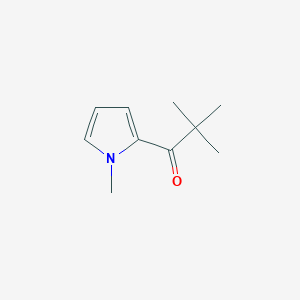
2,2-Dimethyl-1-(1-methyl-1H-pyrrol-2-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-1-(1-methyl-1H-pyrrol-2-yl)propan-1-one is an organic compound with the molecular formula C10H15NO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(1-methyl-1H-pyrrol-2-yl)propan-1-one can be achieved through several methods. One common approach involves the reaction of 2,2-dimethylpropanal with 1-methyl-1H-pyrrole in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and efficiency. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-1-(1-methyl-1H-pyrrol-2-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the pyrrole ring.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-1-(1-methyl-1H-pyrrol-2-yl)propan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound can be used to study the effects of pyrrole derivatives on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. It may exhibit activity against various diseases or conditions.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals, polymers, and other materials.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-1-(1-methyl-1H-pyrrol-2-yl)propan-1-one depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and processes, leading to various effects. The exact mechanism of action may vary depending on the specific context and target.
Comparación Con Compuestos Similares
Similar Compounds
1-(1-Methyl-1H-pyrrol-2-yl)ethanone: A similar compound with a simpler structure, lacking the 2,2-dimethylpropan-1-one moiety.
2-Acetyl-1-methylpyrrole: Another related compound with an acetyl group instead of the 2,2-dimethylpropan-1-one group.
N-Methyl-2-acetylpyrrole: Similar to 2-Acetyl-1-methylpyrrole but with a methyl group on the nitrogen atom.
Uniqueness
2,2-Dimethyl-1-(1-methyl-1H-pyrrol-2-yl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, as it can offer different reactivity and interactions compared to its analogs.
Propiedades
Número CAS |
108213-03-2 |
|---|---|
Fórmula molecular |
C10H15NO |
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
2,2-dimethyl-1-(1-methylpyrrol-2-yl)propan-1-one |
InChI |
InChI=1S/C10H15NO/c1-10(2,3)9(12)8-6-5-7-11(8)4/h5-7H,1-4H3 |
Clave InChI |
QGFBXOYEYGTKTA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)C1=CC=CN1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



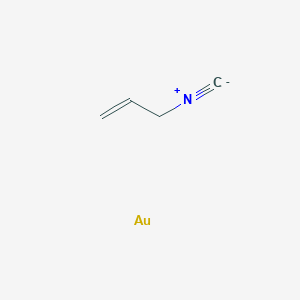
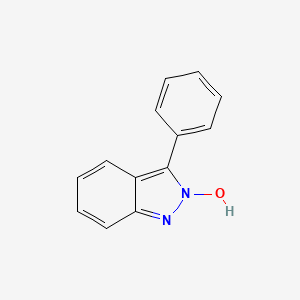
![2-[(4-Ethylhepta-1,6-diyn-4-yl)amino]phenol](/img/structure/B14322689.png)
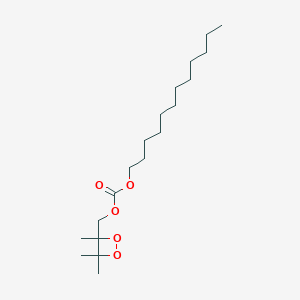
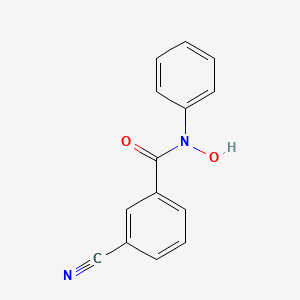

![5-Methyl-1,3-bis[(piperidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14322715.png)

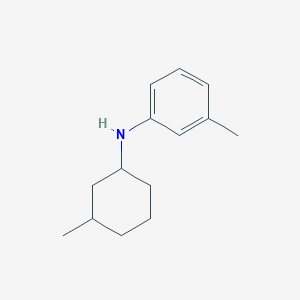
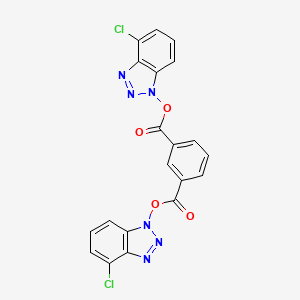
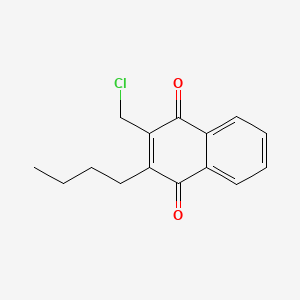
![({5-[4-(Heptyloxy)benzamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B14322749.png)
